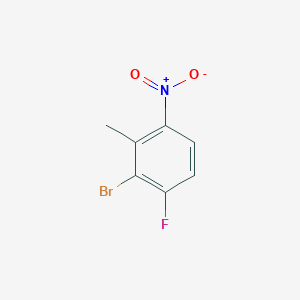

2-Bromo-3-fluoro-6-nitrotoluene

Description

Significance in Contemporary Synthetic Methodologies

2-Bromo-3-fluoro-6-nitrotoluene is a valuable intermediate in organic synthesis, primarily due to the distinct reactivity of its substituent groups. The presence of nitro, bromo, and fluoro groups on the toluene (B28343) ring allows for a variety of selective chemical transformations. The nitro group, for instance, is a versatile functional group that can be reduced to an amine, a crucial component in many biologically active compounds and dyes. nih.govspringernature.com The bromine and fluorine atoms, being halogens, are excellent leaving groups in nucleophilic substitution reactions and can participate in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The strategic placement of these functional groups on the aromatic ring offers regioselective control in subsequent reactions. The electron-withdrawing nature of the nitro and halogen groups deactivates the aromatic ring towards electrophilic substitution, while also directing incoming groups to specific positions. libretexts.org This controlled reactivity is a cornerstone of modern synthetic chemistry, allowing for the efficient construction of complex molecules with precise atomic arrangements.

A significant application of substituted nitrotoluenes, including derivatives of this compound, is in the synthesis of substituted anilines. nih.govresearchgate.net Aromatic amines are fundamental building blocks for a wide range of important products, including pharmaceuticals and polymers. nih.gov The reduction of the nitro group in these compounds provides a direct route to the corresponding anilines, which can then be further functionalized. springernature.com

Historical Context of Halogenated Nitrotoluenes Research

The study of halogenated nitrotoluenes is rooted in the broader history of aromatic chemistry, which began with the discovery of benzene (B151609) and the subsequent exploration of its derivatives. The nitration of toluene to produce nitrotoluenes has been a commercially significant process for many years, primarily for the production of intermediates used in the dye industry. nih.govnih.gov Similarly, the halogenation of aromatic compounds has a long history, with various methods being developed to introduce halogen atoms onto the benzene ring. scispace.com

Early research in this area was often driven by the need for new dyes and explosives. researchgate.netsciencemadness.org For instance, 2,4,6-trinitrotoluene (B92697) (TNT) is a well-known explosive, and its synthesis involves the nitration of toluene. researchgate.net The study of the chemical transformations of such compounds has provided a wealth of knowledge about the reactivity of substituted aromatic rings.

The development of more sophisticated analytical techniques, such as spectroscopy and chromatography, has allowed for a deeper understanding of the structure and reactivity of these molecules. This has, in turn, facilitated the development of more selective and efficient synthetic methods for the preparation of specific isomers of halogenated nitrotoluenes. The ability to synthesize compounds like this compound with high purity is a testament to the progress made in the field of organic synthesis.

Current Research Frontiers and Challenges in Substituted Aromatic Synthesis

The synthesis of polyfunctionalized aromatic compounds like this compound remains an active area of research. acs.orgusu.edu A major challenge lies in achieving high regioselectivity, meaning the ability to introduce functional groups at specific positions on the aromatic ring. libretexts.orgacs.orgmdpi.com The directing effects of existing substituents play a crucial role in determining the outcome of a reaction, and understanding these effects is key to designing successful synthetic strategies. libretexts.orgyoutube.com

Modern research focuses on the development of new catalytic systems and reaction conditions to improve the efficiency and selectivity of aromatic functionalization. For example, the use of metal catalysts in cross-coupling reactions has revolutionized the way chemists can build complex molecules. rsc.org Additionally, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods, such as using less hazardous reagents and solvents. nih.gov

Another frontier is the exploration of novel reaction pathways to access new types of substituted aromatic compounds. This includes the development of methods for the late-stage functionalization of complex molecules, which allows for the modification of a molecule's properties at a late stage in the synthetic sequence. acs.org The fragmentation of polyfunctional compounds is also an area of study, providing insights into their structure and reactivity. acs.org

The continued investigation into the synthesis and reactivity of compounds like this compound will undoubtedly lead to the discovery of new synthetic methodologies and the creation of novel molecules with important applications in various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-3-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-6(10(11)12)3-2-5(9)7(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDOPLZZGRUWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of 2 Bromo 3 Fluoro 6 Nitrotoluene

Transformations Involving the Bromine Substituent

The bromine atom on the aromatic ring serves as a versatile handle for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Aromatic rings are generally nucleophilic; however, the presence of strong electron-withdrawing groups can render them electrophilic enough to undergo nucleophilic aromatic substitution (SNAr). wikipedia.org In 2-bromo-3-fluoro-6-nitrotoluene, the potent electron-withdrawing nitro group, positioned ortho to the bromine and para to the fluorine, activates the ring for nucleophilic attack. wikipedia.orglibretexts.org This activation is a consequence of the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance delocalization onto the nitro group. libretexts.orgyoutube.com

The SNAr mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group. libretexts.org While typically halogens are good leaving groups, in the context of SNAr, the reactivity trend is often F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the carbon-halogen bond and making the carbon more electrophilic. youtube.comyoutube.com Consequently, in this compound, nucleophilic substitution might preferentially occur at the fluorine position, depending on the reaction conditions and the nature of the nucleophile. However, transformations involving the displacement of the bromine atom are also synthetically valuable.

| Factor | Influence on Reactivity | Relevance to this compound |

|---|---|---|

| Electron-Withdrawing Groups | Activate the ring towards nucleophilic attack. libretexts.org | The nitro group strongly activates the ring. |

| Position of Withdrawing Groups | Must be ortho or para to the leaving group for effective stabilization of the Meisenheimer complex. libretexts.org | The nitro group is ortho to the bromine and para to the fluorine. |

| Leaving Group Ability | The rate-determining step is often the nucleophilic attack, not the departure of the leaving group. youtube.com | Fluorine is generally a better leaving group than bromine in SNAr reactions due to its high electronegativity. youtube.com |

| Nucleophile Strength | Stronger nucleophiles generally react faster. | A wide range of nucleophiles (e.g., alkoxides, amines) can be employed. |

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it a suitable substrate for such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. libretexts.orgorganic-chemistry.org The reaction is widely used due to its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. organic-chemistry.orgnih.gov this compound can be coupled with various boronic acids to introduce alkyl, alkenyl, or aryl groups at the bromine-bearing position. libretexts.orgnih.gov The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods for the synthesis of aryl amines. wikipedia.org The reaction typically employs a palladium precursor and a bulky, electron-rich phosphine ligand. researchgate.net this compound can be reacted with a variety of primary and secondary amines to produce the corresponding N-substituted anilines. wikipedia.orgorganic-chemistry.org The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org

| Reaction | Coupling Partners | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | C-C | Palladium catalyst with a phosphine ligand |

| Buchwald-Hartwig | Aryl/Vinyl Halide + Amine | C-N | Palladium catalyst with a bulky, electron-rich phosphine ligand |

While less common than cross-coupling reactions, the bromine atom can participate in radical reactions. For instance, radical nitration-debromination has been observed for α-bromo-α-fluoroalkenes, suggesting the possibility of similar transformations under specific radical-generating conditions. acs.org

Reductive debromination, the removal of the bromine atom and its replacement with a hydrogen atom, can be achieved using various reducing agents. This transformation can be useful for the synthesis of debrominated derivatives.

Reactions at the Nitro Group

The nitro group is a versatile functional group that can undergo a range of transformations, most notably reduction to various oxidation states.

The reduction of nitroarenes is a fundamental transformation in organic chemistry, providing access to anilines, which are key intermediates in the synthesis of many pharmaceuticals and dyes. wikipedia.org The nitro group of this compound can be reduced to an amino group using a variety of reagents and conditions. wikipedia.orgmsu.edu

Common methods for the reduction of nitro groups include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. wikipedia.org

Metal-Acid Systems: Metals like iron, tin, or zinc in the presence of an acid (e.g., HCl). wikipedia.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst. organic-chemistry.org

Partial reduction of the nitro group to a nitroso derivative is also possible under carefully controlled conditions, though this is often a more challenging transformation to achieve selectively.

| Reagent/System | Product | General Conditions |

|---|---|---|

| H₂, Pd/C | Amine | Hydrogen gas pressure, various solvents |

| Fe, HCl | Amine | Acidic aqueous solution, often heated |

| SnCl₂, HCl | Amine | Acidic solution |

| NaBH₄, NiCl₂ | Amine | Alcoholic solvents |

| Zn, NH₄Cl | Hydroxylamine | Aqueous ammonium chloride |

The reactivity of nitroarenes can also be understood through single electron transfer (SET) processes. acs.org In an SET mechanism, an electron is transferred from a donor to the nitroarene, forming a nitroarene radical anion. acs.orgresearchgate.net This radical anion is a key intermediate in various reactions. acs.org The formation of such radical anions can be initiated by chemical reductants, electrochemical methods, or photochemically. nih.gov

The stability of the resulting radical anion influences the subsequent reaction pathways. The electron-withdrawing substituents on the aromatic ring of this compound would be expected to stabilize the radical anion intermediate, potentially facilitating SET processes. These mechanisms are relevant in certain reduction reactions and can also play a role in nucleophilic aromatic substitution under specific conditions (SRN1 mechanism). rsc.org

Reactions at the Methyl Group (Tolyl Moiety)

The methyl group of this compound is a key site for functionalization, primarily through reactions that proceed via radical or oxidation pathways. These transformations allow for the introduction of a variety of functional groups, converting the relatively inert methyl group into a more versatile handle for further synthetic manipulations.

Benzylic Functionalization Reactions

Benzylic functionalization of the methyl group in this compound can be achieved through several methods, most notably halogenation and oxidation.

Benzylic Bromination:

The benzylic position of this compound is susceptible to free-radical bromination, a common and effective method for introducing a bromine atom. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the corresponding benzyl bromide.

A synthesis route for a related compound, 1-bromo-2-(bromomethyl)-3-nitrobenzene, involves the reflux of 1-bromo-2-methyl-3-nitrobenzene with NBS and AIBN in carbon tetrachloride. chemicalbook.com This suggests that a similar approach would be effective for the benzylic bromination of this compound. The general conditions for such a reaction are outlined in the table below.

Table 1: General Conditions for Benzylic Bromination

| Reagent | Role | Typical Conditions |

| N-Bromosuccinimide (NBS) | Brominating agent | 1.1 - 1.5 equivalents |

| Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Initiates the radical chain reaction | Catalytic amount |

| Solvent | Non-polar, inert solvent | Carbon tetrachloride (CCl4), cyclohexane, or benzene (B151609) |

| Conditions | Promotes radical formation | Reflux or photochemical irradiation |

Oxidation:

Cyclization and Rearrangement Reactions Involving this compound

The presence of ortho- and nitro- substituents on the aromatic ring of this compound opens up possibilities for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds.

Halogen-Induced Cyclizations

Halogen-induced cyclizations are a powerful tool for the synthesis of heterocyclic compounds. nih.gov In the context of this compound, the ortho-disposed bromo and nitro groups could potentially participate in such reactions. While specific examples involving this exact substrate are scarce, the general principles of halogen-induced cyclizations can be considered. These reactions typically involve the activation of a double or triple bond by a halogen species, followed by an intramolecular nucleophilic attack to form a cyclic product. For this compound, a derivatization to introduce an appropriate unsaturated moiety would be a prerequisite for such a cyclization.

Influence of Fluorine on Reactivity, Regioselectivity, and Reaction Kinetics

The fluorine atom at the 3-position of this compound exerts a significant influence on the molecule's reactivity, the regioselectivity of its reactions, and the kinetics of these transformations.

The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution. However, fluorine can also donate electron density through its lone pairs via a resonance effect (+M effect), although this is generally weaker than its inductive effect. In the case of benzylic reactions, the inductive effect of the ortho-fluoro substituent can influence the stability of the benzylic radical intermediate formed during halogenation. Electron-withdrawing groups can destabilize benzylic radicals, potentially affecting the rate of reaction. researchgate.net

Furthermore, the fluorine atom can influence the regioselectivity of reactions. For instance, in potential cyclization reactions, the electronic nature of the fluorine atom could direct the cyclization pathway. The steric bulk of the fluorine atom, although relatively small, might also play a role in directing the approach of reagents.

The kinetics of reactions involving this compound are also impacted by the fluorine substituent. The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can affect the activation energies of various reactions. For example, in nucleophilic aromatic substitution reactions, a fluorine atom can act as a good leaving group, but its presence also deactivates the ring towards nucleophilic attack unless there are strong electron-withdrawing groups in the ortho and para positions.

Table 2: Summary of Fluorine's Influence

| Property | Influence of Fluorine | Reason |

| Reactivity | Generally decreases reactivity towards electrophiles. May influence the rate of benzylic radical reactions. | Strong electron-withdrawing inductive effect (-I). |

| Regioselectivity | Can direct incoming groups in electrophilic substitution (if forced) and influence the outcome of cyclization reactions. | Combination of inductive and resonance effects, as well as steric factors. |

| Reaction Kinetics | Can affect reaction rates by influencing the stability of intermediates and transition states. | High electronegativity and strong C-F bond. |

Spectroscopic and Computational Investigations of 2 Bromo 3 Fluoro 6 Nitrotoluene

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides a powerful, non-destructive method for probing the molecular structure of compounds. The vibrational modes of a molecule are highly sensitive to its geometry, the nature of its chemical bonds, and the distribution of electron density. For 2-bromo-3-fluoro-6-nitrotoluene, these techniques offer a detailed fingerprint of its unique structural arrangement.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a molecule arises from the absorption of infrared radiation at specific frequencies corresponding to its vibrational modes that induce a change in the molecular dipole moment. In the case of this compound, the spectrum is expected to be complex, with characteristic bands arising from the vibrations of the benzene (B151609) ring and its various substituents: the methyl (-CH3), nitro (-NO2), bromine (-Br), and fluorine (-F) groups.

Key expected vibrational modes include:

Aromatic C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region.

Methyl group vibrations: The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are anticipated in the 2980-2870 cm⁻¹ range.

Nitro group vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ group are strong indicators and are expected to appear in the regions of 1570-1500 cm⁻¹ and 1370-1320 cm⁻¹, respectively.

C=C aromatic stretching vibrations: These are characteristic of the benzene ring and typically appear as a series of bands in the 1625-1430 cm⁻¹ region.

C-N stretching vibration: This is expected to be in the 870-810 cm⁻¹ range.

C-F stretching vibration: A strong absorption band is anticipated in the 1250-1020 cm⁻¹ region due to the high electronegativity of the fluorine atom.

C-Br stretching vibration: This vibration is expected to appear at lower frequencies, typically in the 680-515 cm⁻¹ range.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. For this compound, the FT-Raman spectrum would provide additional and often confirmatory information to the FTIR data.

Key expected Raman active modes include:

Aromatic ring breathing vibrations: These are often strong and characteristic features in the Raman spectra of benzene derivatives.

Symmetric stretching vibrations: Symmetric vibrations, such as the symmetric stretch of the NO₂ group, often give rise to strong Raman signals.

Vibrations of the carbon skeleton: The C-C stretching modes of the aromatic ring are also prominent in the Raman spectrum.

The combination of FTIR and FT-Raman spectroscopy allows for a more complete assignment of the vibrational modes of this compound, as some modes may be strong in one technique and weak or absent in the other due to the principles of mutual exclusion for centrosymmetric molecules and differing selection rules for non-centrosymmetric molecules.

Detailed Vibrational Band Assignments and Potential Energy Distribution (PED) Analysis

Based on studies of similar substituted toluenes, a hypothetical PED analysis for this compound would likely reveal significant coupling between various vibrational modes. For instance, the C-Br and C-F stretching vibrations may mix with ring deformation modes. Similarly, the nitro group vibrations can couple with the C-N stretching and ring vibrations. The methyl group rocking and wagging modes are also expected to couple with other skeletal vibrations.

Table 1: Hypothetical Vibrational Band Assignments for this compound based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |

| νas(CH₃) | ~2980 | Asymmetric C-H stretching of methyl group |

| νs(CH₃) | ~2870 | Symmetric C-H stretching of methyl group |

| νas(NO₂) | 1570 - 1500 | Asymmetric NO₂ stretching |

| νs(NO₂) | 1370 - 1320 | Symmetric NO₂ stretching |

| ν(C=C) aromatic | 1625 - 1430 | Aromatic ring C=C stretching |

| δas(CH₃) | ~1465 | Asymmetric C-H bending of methyl group |

| δs(CH₃) | ~1375 | Symmetric C-H bending of methyl group |

| ν(C-F) | 1250 - 1020 | C-F stretching |

| ν(C-N) | 870 - 810 | C-N stretching |

| γ(C-H) | 900 - 675 | Out-of-plane C-H bending |

| ν(C-Br) | 680 - 515 | C-Br stretching |

| δ(NO₂) | ~850 | NO₂ bending (scissoring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

For this compound, the ¹H NMR spectrum would show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the bromo, fluoro, and nitro substituents. The strongly electron-withdrawing nitro group would deshield the ortho and para protons, shifting their signals downfield. The halogen atoms also exhibit electron-withdrawing inductive effects but can have electron-donating resonance effects, leading to more complex chemical shift patterns. The methyl group protons would appear as a singlet in the upfield region, typically around 2.5 ppm.

The ¹³C NMR spectrum would provide information about each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the substituents. The carbon attached to the fluorine atom would show a large coupling constant (¹JCF), resulting in a splitting of its signal. The carbons bonded to the bromine and nitro groups would also have characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Expected Chemical Shift (ppm) | Description |

| ¹H (aromatic) | 7.0 - 8.5 | Aromatic protons, influenced by substituents |

| ¹H (methyl) | 2.4 - 2.6 | Methyl group protons |

| ¹³C (aromatic) | 110 - 150 | Aromatic carbons |

| ¹³C (methyl) | 15 - 25 | Methyl group carbon |

| ¹³C (C-F) | 155 - 165 (doublet) | Carbon attached to fluorine, split by ¹JCF |

| ¹³C (C-Br) | 115 - 125 | Carbon attached to bromine |

| ¹³C (C-NO₂) | 145 - 155 | Carbon attached to nitro group |

Computational Chemistry Approaches to Molecular Structure and Reactivity

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become a vital tool for complementing experimental studies by providing detailed insights into molecular structure, properties, and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, a geometry optimization would be performed using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). These calculations would provide precise information on bond lengths, bond angles, and dihedral angles.

The results of such a calculation would be expected to show some degree of steric hindrance between the adjacent bromo, fluoro, and methyl groups, potentially leading to out-of-plane distortions of these substituents from the benzene ring. The nitro group is also known to have a significant influence on the geometry of the aromatic ring. The calculated optimized geometry serves as the foundation for further computational analyses, including the prediction of vibrational frequencies, NMR chemical shifts, and electronic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Structure

The electronic structure and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

A computational analysis of this compound would likely be performed using Density Functional Theory (DFT), a robust method for calculating the electronic properties of molecules. The HOMO and LUMO energy levels, as well as the energy gap, would be determined. For similar aromatic compounds, these calculations are often performed at the B3LYP/6-311++G(d,p) level of theory.

The HOMO is the orbital from which an electron is most easily removed, and its energy is related to the molecule's ability to donate electrons. The LUMO is the orbital to which an electron is most easily added, and its energy corresponds to the molecule's electron-accepting ability. A small HOMO-LUMO gap generally signifies a molecule that is more reactive, more polarizable, and has a greater degree of intramolecular charge transfer.

In the case of this compound, the electron-withdrawing nature of the nitro group (NO2), bromine (Br), and fluorine (F) atoms is expected to significantly influence the electronic structure. These substituents would lower the energy of both the HOMO and LUMO orbitals. The distribution of HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. It is anticipated that the LUMO would be predominantly localized over the nitro group and the aromatic ring, indicating these as the primary sites for nucleophilic attack. The HOMO is expected to be distributed over the benzene ring and the bromine atom.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Nitrotoluene

| Parameter | Expected Value (eV) | Significance |

| HOMO Energy | -7.0 to -8.5 | Electron-donating capacity |

| LUMO Energy | -2.5 to -4.0 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and kinetic stability |

Note: The values in this table are illustrative and based on typical DFT calculations for similar halogenated nitroaromatic compounds. They are not experimental or calculated data for this compound.

Conformational Analysis and Stability Studies

Conformational analysis is a critical step in computational chemistry to identify the most stable three-dimensional arrangement of a molecule's atoms. For this compound, the primary conformational flexibility arises from the rotation of the methyl (CH3) and nitro (NO2) groups relative to the benzene ring.

A systematic scan of the potential energy surface (PES) would be performed by rotating the dihedral angles associated with these groups. This process helps in locating all possible conformers and determining their relative energies. The conformer with the lowest energy is the most stable and is considered the ground state geometry. These calculations help in understanding the steric and electronic interactions between the substituents.

It is expected that the steric hindrance between the bulky bromine atom and the nitro group at the ortho position (position 6) would significantly influence the preferred orientation of the nitro group. Similarly, the interaction between the methyl group and the adjacent fluorine and bromine atoms will dictate its rotational preference. The most stable conformer would be the one that minimizes these steric clashes while optimizing electronic interactions.

Mechanistic Studies through Computational Modeling and Energy Barriers

Computational modeling is a powerful tool for elucidating reaction mechanisms and calculating the energy barriers associated with chemical transformations. For this compound, mechanistic studies could focus on its potential reactions, such as nucleophilic aromatic substitution or reduction of the nitro group.

By modeling the reaction pathway, chemists can identify transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier indicates a faster reaction rate.

For instance, a computational study could model the reaction of this compound with a nucleophile. The calculations would reveal whether the nucleophile preferentially attacks at the carbon bearing the bromine, fluorine, or another position on the ring, and what the energy cost of that reaction would be. These studies provide invaluable insights into the reactivity and synthetic utility of the compound.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model and aid in the interpretation of spectra. For this compound, vibrational (Infrared and Raman) and electronic (UV-Vis) spectra would be of primary interest.

DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies are often scaled by an empirical factor to improve their agreement with experimental data. The predicted vibrational spectrum can help in assigning the various vibrational modes of the molecule, such as the stretching and bending of C-H, C-C, C-N, N-O, C-Br, and C-F bonds.

Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculations yield the excitation energies and oscillator strengths for electronic transitions. This information helps in understanding the electronic structure and the nature of the transitions, which are often of π → π* or n → π* character in aromatic compounds. The correlation between the predicted and (if available) experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure and properties.

Applications and Advanced Research Directions of 2 Bromo 3 Fluoro 6 Nitrotoluene Analogues

Role as Key Intermediates in Complex Organic Synthesis

The utility of halogenated and nitrated aromatic compounds as versatile intermediates is a cornerstone of modern organic synthesis. innospk.comnbinno.com Analogues of 2-bromo-3-fluoro-6-nitrotoluene, with their distinct substitution patterns, serve as pivotal starting materials for the construction of intricate molecular frameworks. The bromo substituent provides a handle for cross-coupling reactions, the fluoro group can influence electronic properties and metabolic stability, and the nitro group can be readily reduced to an amino group, opening up a plethora of further chemical transformations.

The transformation of nitroaromatic compounds into various heterocyclic systems is a well-established synthetic strategy. The reduction of the nitro group to an amine is often the initial step, followed by cyclization reactions to form nitrogen-containing heterocycles. For instance, bromonitroalkenes, which share functional similarities with nitrated toluenes, are known to be efficient precursors for a variety of biologically active heterocyclic and carbocyclic systems. rsc.org This suggests that this compound analogues can be similarly employed in the synthesis of complex heterocyclic structures.

The general synthetic approach involves the reduction of the nitro group to an aniline (B41778) derivative, which can then undergo various cyclization strategies. For example, the resulting amino group can react with a suitably positioned ortho-substituent or an external reagent to form fused or non-fused heterocyclic rings.

Table 1: Examples of Heterocyclic Scaffolds Potentially Derived from this compound Analogues

| Starting Material Analogue | Potential Heterocyclic Product | Key Transformation |

| This compound | Substituted Indoles | Reductive cyclization |

| 2-Bromo-3-fluoro-6-nitrobenzoic acid | Benzoxazinones | Intramolecular condensation |

| 2-Bromo-3-fluoro-6-methyl-4-nitroaniline | Quinolines | Skraup or Doebner-von Miller reaction |

Halogenated aromatic compounds are integral to the development of functional materials due to their influence on properties such as thermal stability, and electronic characteristics. nbinno.com Analogues of this compound can serve as monomers or key building blocks in the synthesis of polymers and other advanced materials. nbinno.com For example, fluorinated polymers often exhibit desirable properties like low surface energy and high thermal stability. nbinno.com The presence of both bromine and fluorine in these analogues offers multiple points for polymerization or modification. nbinno.com

Research has shown that related compounds like 2-bromo-6-fluorobenzotrifluoride (B1333229) are used in the synthesis of fluorinated polymers with potential applications in coatings, adhesives, and electronics. nbinno.com This highlights the potential of this compound derivatives in materials science.

Exploration in Agrochemical and Pharmaceutical Scaffolds

The incorporation of halogen atoms, particularly fluorine, into bioactive molecules is a widely used strategy in both agrochemical and pharmaceutical research to enhance efficacy, metabolic stability, and bioavailability. The unique substitution pattern of this compound analogues makes them attractive starting points for the synthesis of novel compounds in these fields. innospk.comnbinno.comchembk.com

The synthesis of various agrochemicals and pharmaceuticals often relies on the availability of versatile building blocks. nbinno.com For example, 4-bromo-3-fluorotoluene (B33196) is recognized as a key intermediate in the production of both organic and pharmaceutical compounds. innospk.com The reactivity of the bromine atom allows for the introduction of various functional groups, while the fluorine atom can modulate the electronic properties of the molecule. innospk.com

Table 2: Research Findings on Related Halogenated Nitroaromatic Compounds

| Compound | Application Area | Key Research Finding | Reference |

| 4-Chloro-3-fluorotoluene | Agrochemical Synthesis | Synthesized with high purity (≥99.9%) and good overall yield (33.8%). | researchgate.net |

| 4-Bromo-3-fluorotoluene | Pharmaceutical Intermediate | A versatile building block for creating complex molecules due to the reactivity of the bromine atom and the electron-withdrawing effect of fluorine. | innospk.com |

| 2-Bromo-6-fluorobenzotrifluoride | Pharmaceutical Synthesis | A starting material for various drugs, including anti-cancer agents. | nbinno.com |

Future Research Directions and Potential Innovations in Halogenated Aromatic Chemistry

The field of halogenated aromatic chemistry continues to evolve, with ongoing efforts to develop novel synthetic methodologies and explore new applications. Future research involving analogues of this compound is likely to focus on several key areas:

Development of Novel Catalytic Systems: The design of more efficient and selective catalysts for the functionalization of these halogenated building blocks will be crucial. This includes advancements in cross-coupling reactions, C-H activation, and asymmetric synthesis.

Flow Chemistry and Continuous Manufacturing: The use of flow chemistry for the synthesis and manipulation of these compounds can offer advantages in terms of safety, scalability, and efficiency, particularly for nitrated compounds which can be hazardous to handle in large batches.

Discovery of New Bioactive Molecules: Screening of libraries derived from this compound analogues against various biological targets could lead to the discovery of new drug candidates and agrochemicals with improved properties.

Advanced Materials Science: Further exploration of these compounds as monomers or additives in the creation of new polymers, liquid crystals, and other functional materials with tailored properties is a promising avenue of research.

The continued investigation into the synthesis and application of these versatile chemical intermediates holds significant promise for innovation across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-3-fluoro-6-nitrotoluene, and how can intermediates be characterized?

- Methodology :

- Synthesis : Use regioselective bromination of 3-fluoro-6-nitrotoluene under controlled conditions (e.g., FeBr₃ as a catalyst in CCl₄ at 50–60°C). Monitor reaction progress via TLC or GC-MS .

- Purification : Recrystallization from ethanol/water mixtures yields pure product (mp 38–40°C, bp 143°C) .

- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., aromatic proton splitting patterns) and FT-IR (C-Br stretch ~550 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

- Methodology :

- Electronic Analysis : The nitro group at position 6 acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Fluorine at position 3 increases electron density ortho/para to itself, competing with bromine’s steric hindrance .

- Experimental Design : Perform Suzuki coupling with phenylboronic acid under Pd catalysis. Monitor regioselectivity via HPLC and compare yields under varying temperatures (e.g., 25°C vs. 80°C) .

Advanced Research Questions

Q. How can computational modeling predict the electronic structure and reaction pathways of this compound?

- Methodology :

- Density Functional Theory (DFT) : Use the Colle-Salvetti correlation-energy functional to model electron density distribution and local kinetic energy. Optimize geometry at the B3LYP/6-31G* level .

- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental substitution outcomes (e.g., SNAr vs. radical pathways) .

Q. What contradictions exist in reported melting points and purity data for halogenated nitroaromatics, and how can they be resolved?

- Methodology :

- Data Analysis : Compare literature values (e.g., mp 76–79°C for 2-Bromo-5-nitrotoluene vs. 38–40°C for 2-Bromo-6-nitrotoluene) .

- Resolution : Use differential scanning calorimetry (DSC) to detect polymorphs or impurities. Cross-validate purity via GC-MS (>97.0% by HPLC) .

Q. How does the nitro group influence the photostability of this compound under UV irradiation?

- Methodology :

- Experimental Design : Expose the compound to UV light (λ = 254 nm) in acetonitrile. Monitor degradation via UV-Vis spectroscopy (absorbance at 300 nm).

- Mechanistic Insight : Use ESR to detect nitro radical intermediates. Compare degradation rates with analogs lacking nitro groups (e.g., 2-Bromo-3-fluorotoluene) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.